molecular formula C13H14ClN3O2 B2693108 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 357194-56-0

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No. B2693108
CAS RN: 357194-56-0
M. Wt: 279.72
InChI Key: HVJMTQUCBXMYBW-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide (CPPO) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPO is a heterocyclic compound that contains an oxadiazole ring and a pivalamide group. It has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Antiviral Activity

The compound has been synthesized and tested for its antiviral activity. Specifically, it has shown certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of antiviral drugs, particularly for diseases caused by the tobacco mosaic virus .

Antibacterial Activity

The compound has also been associated with antibacterial properties . This means it could potentially be used in the creation of new antibiotics, which are crucial in the fight against bacterial infections .

Antifungal Activity

The compound has been reported to possess antifungal properties . This suggests that it could be used in the treatment of fungal infections, or in the development of new antifungal drugs .

Herbicidal Properties

The compound has been associated with herbicidal properties . This means it could potentially be used in the development of new herbicides for agricultural applications .

Antitubercular Activity

The compound has been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that it could be used in the development of novel antitubercular agents .

Enzyme Inhibition

The compound has been tested against a variety of enzymes i.e., acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease enzyme . The crystal exhibited approximately 85% enzyme inhibition activity against BChE and AChE, but only 73.8 % and 57.9% inhibition activity against urease and alpha amylase was observed respectively . This suggests that it could be used in the development of drugs that work by inhibiting these enzymes .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMTQUCBXMYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

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